3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol: is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, an amino group, and a hydroxyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 6-methyl-1,2,4-triazine-5-one.
Condensation Reaction: The 4-fluoroaniline is reacted with 6-methyl-1,2,4-triazine-5-one under controlled conditions to form the desired compound. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol: A closely related compound with similar structural features.
3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol: A compound with a chlorine atom instead of a fluorine atom, exhibiting different chemical properties.
3-[(4-Methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol: A compound with a methyl group instead of a fluorine atom, showing variations in reactivity and applications.
Uniqueness: 3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9FN4O |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9FN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
GHWHKNKDTPIJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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